molecular formula C11H15NO2 B8683051 6-(Pyridin-3-YL)hexanoic acid CAS No. 88940-67-4

6-(Pyridin-3-YL)hexanoic acid

货号: B8683051
CAS 编号: 88940-67-4
分子量: 193.24 g/mol
InChI 键: CGOPUHYJTQSAKZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Pyridin-3-yl)hexanoic acid is a carboxylic acid derivative featuring a hexanoic acid backbone with a pyridin-3-yl (3-pyridyl) substituent at the terminal carbon. This structure combines the hydrophobic hexanoic chain with the aromatic pyridine ring, which introduces hydrogen-bonding capability via its nitrogen atom. While specific data on this compound’s applications are sparse in the provided evidence, structurally analogous compounds (e.g., esters or amides of substituted hexanoic acids) are frequently studied for their enhanced biological activities, such as enzyme modulation or drug delivery .

属性

CAS 编号

88940-67-4

分子式

C11H15NO2

分子量

193.24 g/mol

IUPAC 名称

6-pyridin-3-ylhexanoic acid

InChI

InChI=1S/C11H15NO2/c13-11(14)7-3-1-2-5-10-6-4-8-12-9-10/h4,6,8-9H,1-3,5,7H2,(H,13,14)

InChI 键

CGOPUHYJTQSAKZ-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CN=C1)CCCCCC(=O)O

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 6-(pyridin-3-yl)hexanoic acid with structurally related hexanoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

6-(Piperidin-1-yl)hexanoic Acid

  • Structure : Features a piperidine ring (saturated six-membered amine) instead of pyridine.
  • Key Differences: Basicity: Piperidine’s secondary amine (pKa ~11) is significantly more basic than pyridine’s aromatic nitrogen (pKa ~5). Lipophilicity: Piperidine’s saturated ring increases lipophilicity compared to pyridine’s planar aromatic system. Biological Activity: Esters of 6-(piperidin-1-yl)hexanoic acid exhibit lower enhancing ratios (ER = 5.6 for decyl ester) compared to morpholine analogs, likely due to reduced hydrogen-bond acceptor capacity and steric effects .

6-(Morpholin-4-yl)hexanoic Acid

  • Structure : Contains a morpholine ring (oxygen and nitrogen in a six-membered ring).
  • Key Differences :
    • Hydrogen-Bonding : The ethereal oxygen in morpholine provides an additional hydrogen-bond acceptor, enhancing interactions with biological targets.
    • Activity : Decyl esters of this compound show significantly higher ER values (15.0 vs. 5.6 for piperidine analogs), underscoring the importance of hydrogen-bond acceptors in activity enhancement .

6-(Pyrimidin-2-ylamino)hexanoic Acid

  • Structure: Pyrimidine ring (two nitrogen atoms) linked via an amino group to the hexanoic acid chain.
  • Solubility: The amino linker may improve aqueous solubility compared to direct pyridinyl attachment .

6-[3-(Pyridin-2-yldisulfanyl)propanoylamino]hexanoic Acid

  • Structure : Includes a disulfide bridge and pyridine ring.
  • Key Differences :
    • Redox Activity : The disulfide group introduces redox-sensitive properties, enabling applications in stimuli-responsive drug delivery.
    • Complexity : Increased structural complexity may hinder synthetic accessibility compared to simpler pyridinyl derivatives .

2-(Pyridin-3-yl)acetic Acid

  • Structure : Shorter chain (acetic acid backbone) with pyridin-3-yl substitution.

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Functional Groups Notable Activity/Property
6-(Pyridin-3-yl)hexanoic acid Pyridine (aromatic N) ~193.2 Carboxylic acid, pyridine Potential hydrogen-bond acceptor
6-(Piperidin-1-yl)hexanoic acid Piperidine (saturated N) ~199.3 Carboxylic acid, amine Lower ER (5.6) in ester form
6-(Morpholin-4-yl)hexanoic acid Morpholine (O, N) ~201.2 Carboxylic acid, ether, amine Higher ER (15.0) in ester form
6-(Pyrimidin-2-ylamino)hexanoic acid Pyrimidine (2 N) ~209.2 Carboxylic acid, amino linker Enhanced π-π stacking
2-(Pyridin-3-yl)acetic acid Pyridine (shorter chain) ~137.1 Carboxylic acid, pyridine Limited membrane permeability

Research Findings and Implications

  • Substituent Effects : The presence of hydrogen-bond acceptors (e.g., morpholine’s oxygen) significantly enhances biological activity in esters, as seen in ER values . Pyridine’s nitrogen may offer intermediate effects between morpholine and piperidine.
  • Lipophilicity: Longer chains (e.g., hexanoic acid vs. acetic acid) improve membrane penetration but may reduce solubility.
  • Structural Complexity : Disulfide-containing analogs (e.g., ) introduce redox sensitivity but require careful synthetic optimization.

常见问题

Q. What are the standard synthetic routes for 6-(Pyridin-3-YL)hexanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling pyridine derivatives with hexanoic acid precursors. For example, the Eschweiler-Clarke methylation method can be adapted to introduce tertiary amine groups into hexanoic acid backbones, as demonstrated in the synthesis of analogous compounds like 6-(dimethylamino)hexanoic acid . Optimization may include adjusting reaction temperature (e.g., 60–80°C for 12–24 hours), solvent polarity (e.g., THF or DMF), and stoichiometry of coupling agents (e.g., EDC/HOBt for amidation). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of 6-(Pyridin-3-YL)hexanoic acid?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR Spectroscopy : Confirm the pyridine ring protons (δ 8.5–9.0 ppm) and hexanoic acid chain protons (δ 1.2–2.5 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of water/acetonitrile (0.1% formic acid) to assess purity and molecular ion peaks (e.g., [M+H]+ at m/z 208.1) .
  • FTIR : Identify carboxylate C=O stretching (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What solvent systems are recommended for dissolving 6-(Pyridin-3-YL)hexanoic acid in biological assays?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous buffers. For cell-based studies, dissolve in DMSO (10–50 mM stock) and dilute in PBS (pH 7.4) to ≤0.1% DMSO to avoid cytotoxicity. Precipitation at neutral pH can be mitigated by adjusting to pH 6–7 with sodium bicarbonate .

Advanced Research Questions

Q. How can 6-(Pyridin-3-YL)hexanoic acid be functionalized for targeted drug delivery systems?

  • Methodological Answer : The carboxylate group enables conjugation with amine-containing biomolecules (e.g., peptides, antibodies) via carbodiimide chemistry. For example:
  • Hapten-Carrier Conjugation : Activate the carboxylate with EDC/NHS, then react with lysine residues on carrier proteins (e.g., BSA) at pH 8.5 for 2 hours. Confirm conjugation efficiency by MALDI-TOF or SDS-PAGE .
  • Polymer Functionalization : Incorporate into polyesters via thermal polycondensation with diols, achieving molecular weights >20 kDa (GPC validation recommended) .

Q. How should researchers address contradictory data on the stability of 6-(Pyridin-3-YL)hexanoic acid under oxidative conditions?

  • Methodological Answer : Stability studies under varying oxygen levels (e.g., inert vs. ambient atmosphere) and temperatures (4°C vs. 25°C) are critical. Use LC-MS to track degradation products (e.g., pyridine-N-oxide derivatives). For long-term storage, lyophilize under argon and store at –20°C in amber vials. Conflicting results may arise from trace metal contaminants; include chelators like EDTA (1 mM) in buffers to suppress metal-catalyzed oxidation .

Q. What strategies improve the bioavailability of 6-(Pyridin-3-YL)hexanoic acid in pharmacokinetic studies?

  • Methodological Answer :
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl or tert-butyl esters) to enhance membrane permeability. Hydrolysis in vivo regenerates the active carboxylate form .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm diameter, prepared by emulsion-solvent evaporation) to improve circulation time. Monitor release kinetics in simulated physiological fluids (pH 7.4, 37°C) .

Q. How can computational modeling predict the reactivity of 6-(Pyridin-3-YL)hexanoic acid in catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the pyridine ring and carboxylate group. Molecular dynamics simulations (AMBER force field) can model interactions with metal catalysts (e.g., Pd or Cu) to predict coupling efficiencies in cross-coupling reactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。